molecular formula C9H10FNO3 B114778 2-fluoro-5-hydroxy-L-phenylalanine CAS No. 148613-12-1

2-fluoro-5-hydroxy-L-phenylalanine

カタログ番号: B114778
CAS番号: 148613-12-1
分子量: 199.18 g/mol
InChIキー: YTYMWTLCTJSNDC-QMMMGPOBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Fluoro-5-hydroxy-L-phenylalanine is a fluorinated derivative of the canonical amino acid L-phenylalanine. Its IUPAC name is 2-amino-3-(2-fluoro-5-hydroxyphenyl)propanoic acid, with a fluorine atom at position 2 and a hydroxyl group at position 5 on the aromatic ring (Figure 1) . The L-configuration ensures its compatibility with biological systems, particularly enzyme active sites that recognize stereospecific substrates.

Its synthesis involves regioselective fluorination and hydroxylation steps, as inferred from enzyme reaction studies (e.g., phenylalanine meta-hydroxylase) .

生物活性

2-Fluoro-5-hydroxy-L-phenylalanine (FhPhe) is a fluorinated derivative of the amino acid phenylalanine, which has garnered attention in biochemical research due to its unique properties and potential applications in pharmaceuticals. The introduction of fluorine atoms into amino acids can significantly alter their biological activity, stability, and interactions with proteins and enzymes. This article delves into the biological activity of FhPhe, exploring its synthesis, mechanisms of action, and implications in therapeutic contexts.

Synthesis of this compound

The synthesis of FhPhe typically involves nucleophilic substitution reactions where fluorinated precursors are used. Recent advancements have enabled the efficient incorporation of fluorine into aromatic amino acids, enhancing their stability and bioactivity. For instance, the use of [^18F] fluorination methods has been highlighted for producing radiolabeled variants of FhPhe for imaging applications in positron emission tomography (PET) .

Pharmacological Applications

Fluorinated phenylalanines, including FhPhe, exhibit several pharmacological properties:

  • Enzyme Inhibition : FhPhe has shown potential as an inhibitor for various enzymes due to its altered interactions stemming from fluorination. This modification can enhance binding affinities and stability within enzyme active sites .
  • Therapeutic Agents : The compound's ability to stabilize proteins makes it a candidate for therapeutic applications, particularly in peptide-based vaccines and drug formulations .

The biological activity of FhPhe can be attributed to several mechanisms:

  • Altered Protein Interactions : The presence of fluorine modifies the hydrophobicity and electronic properties of FhPhe, influencing protein folding and stability. This alteration can enhance or inhibit protein-protein interactions critical for various biological processes .
  • Metabolic Stability : Fluorinated amino acids like FhPhe demonstrate increased resistance to enzymatic degradation, which is beneficial for therapeutic applications where prolonged activity is desired .

Case Study 1: Enzyme Stability Enhancement

Research has indicated that incorporating FhPhe into peptide sequences can improve the thermal stability of enzymes. A study demonstrated that peptides containing FhPhe exhibited higher resistance to proteolytic cleavage compared to their non-fluorinated counterparts. This property is crucial for developing stable therapeutic peptides that require longer shelf lives .

Case Study 2: Imaging Applications

FhPhe has been utilized in PET imaging studies to visualize tumor environments. The radiolabeled form ([^18F]FhPhe) allows for tracking metabolic processes in cancer cells, providing insights into tumor biology and aiding in the development of targeted therapies .

Data Tables

PropertyThis compoundNon-Fluorinated Phenylalanine
Molecular FormulaC₉H₁₀FNO₃C₉H₁₁NO₂
HydrophobicityIncreased due to fluorinationModerate
Metabolic StabilityHighModerate
Enzymatic Inhibition PotentialEnhancedVariable

科学的研究の応用

Radiopharmaceutical Applications

Fluorinated Amino Acids in PET Imaging

One of the primary applications of 2F5OH-Phe is in positron emission tomography (PET) imaging. Fluorinated amino acids have been explored as tracers for tumor imaging due to their ability to mimic natural amino acids while providing enhanced imaging capabilities.

  • Case Study: 2-[18F]FELP
    • Study Overview : A recent study evaluated the efficacy of 2-[18F]FELP, a fluorinated phenylalanine analog, in glioblastoma models. The compound demonstrated improved affinity for the L-type amino acid transporter (LAT1) compared to traditional tracers like [18F]FET.
    • Results : In vivo studies showed that 2-[18F]FELP had significantly higher uptake in tumor tissues, suggesting its potential as a superior PET tracer for brain tumors .

Comparison of Fluorinated Amino Acids

CompoundK_i Value (nM)Tumor Uptake (%)Reference
2-[18F]FELP1575
[18F]FET3050
[18F]FDGN/A60

Therapeutic Potential

Anticancer Activity

Fluorinated phenylalanines, including 2F5OH-Phe, have been investigated for their potential anticancer properties. The incorporation of fluorine can enhance the lipophilicity and metabolic stability of amino acids, making them more effective as drug candidates.

  • Case Study: Proteasome Inhibition
    • Study Overview : Research indicated that fluorinated amino acids could enhance the efficacy of proteasome inhibitors used in cancer therapy. The addition of fluorine to phenylalanine derivatives improved their binding affinity to proteasomes.
    • Results : Compounds with fluorinated phenylalanines showed increased cytotoxicity against various cancer cell lines, highlighting their potential as adjuncts in cancer treatment .

Metabolic Studies

Understanding Amino Acid Metabolism

The metabolic pathways involving aromatic amino acids like phenylalanine are crucial for understanding various metabolic disorders. Fluorinated derivatives can serve as probes to study these pathways.

  • Case Study: Metabolic Profiling
    • Study Overview : Researchers used 2F5OH-Phe to investigate its metabolism in animal models. The compound's incorporation into protein synthesis was tracked using mass spectrometry.
    • Results : The study revealed insights into the metabolic fate of fluorinated amino acids, suggesting their utility in studying metabolic disorders related to phenylalanine and tyrosine metabolism .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-fluoro-5-hydroxy-L-phenylalanine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via fluorination of L-phenylalanine derivatives under controlled conditions. For example, fluorination at the 2-position requires electrophilic substitution using fluorinating agents like Selectfluor™ in anhydrous solvents (e.g., dichloromethane). Hydroxylation at the 5-position may involve enzymatic or chemical oxidation, with pH and temperature critical for regioselectivity. Purification via reverse-phase HPLC is recommended to isolate the product from byproducts .

Q. How can researchers characterize the stereochemical integrity of this compound post-synthesis?

  • Methodological Answer : Use chiral HPLC with a cellulose-based column and UV detection at 254 nm to confirm enantiomeric purity. Comparative NMR analysis (e.g., 19F^{19}\text{F}-NMR and 1H^{1}\text{H}-NMR) against known standards can validate structural fidelity. Mass spectrometry (HRMS) ensures molecular weight accuracy, while X-ray crystallography resolves ambiguities in stereochemistry .

Advanced Research Questions

Q. What mechanisms underlie the cellular uptake and transport of this compound in neuroendocrine tumor models?

  • Methodological Answer : Studies on analogous compounds (e.g., 18F^{18}\text{F}-FDOPA) suggest uptake via large neutral amino acid transporters (LATs). To test this, perform competitive inhibition assays using amino-2-norbornanecarboxylic acid (BCH) in vitro. Radiolabeled 18F^{18}\text{F}- or 11C^{11}\text{C}-versions of the compound can track real-time accumulation using PET imaging, with carbidopa pretreatment to inhibit peripheral decarboxylation and improve tumor specificity .

Q. How should researchers address contradictions in enzymatic stability data for this compound across different biological matrices?

  • Methodological Answer : Discrepancies may arise from matrix-specific interactions (e.g., plasma vs. cerebrospinal fluid). Conduct parallel stability assays in varied matrices at 37°C, sampling at intervals (0, 1, 3, 6, 24 hrs). Use LC-MS/MS to quantify degradation products. Statistical analysis (ANOVA with post-hoc tests) identifies significant differences, while protease/oxidase inhibitors (e.g., pargyline for MAO) isolate contributing enzymes .

Q. What strategies improve the in vivo bioavailability of this compound while minimizing off-target metabolism?

  • Methodological Answer : Optimize pharmacokinetics via prodrug approaches (e.g., acetyl-protected hydroxyl groups) to enhance blood-brain barrier penetration. Compare intravenous vs. intraperitoneal administration in rodent models, with serial blood and tissue sampling. Use tandem mass spectrometry to quantify parent compound vs. metabolites (e.g., fluorinated catecholamines). Carbidopa co-administration may reduce peripheral decarboxylation, as demonstrated in 18F^{18}\text{F}-FDOPA studies .

Q. Data Analysis and Experimental Design

Q. How can researchers differentiate between fluorinated artifacts and true metabolites in mass spectrometry data?

  • Methodological Answer : Employ stable isotope labeling (e.g., 13C^{13}\text{C}- or 2H^{2}\text{H}-standards) to distinguish endogenous compounds from fluorinated metabolites. Fragment ion analysis (MS/MS) identifies fluorine-specific cleavage patterns. Use negative controls (e.g., fluorinated analogs not expected to metabolize) to validate detection pipelines .

Q. What statistical frameworks are appropriate for dose-response studies involving this compound in heterogeneous cell populations?

  • Methodological Answer : Apply mixed-effects models to account for variability between cell batches or donors. Nonlinear regression (e.g., log-logistic curves) quantifies EC50_{50} values. For single-cell heterogeneity, use flow cytometry with fluorophore-conjugated probes and cluster analysis (t-SNE or UMAP) to identify subpopulations with divergent uptake kinetics .

類似化合物との比較

Comparison with Structural Analogs

Key Structural Features and Molecular Properties

The table below summarizes critical properties of 2-fluoro-5-hydroxy-L-phenylalanine and related compounds:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Properties/Findings
This compound F (2), OH (5) C₉H₁₀FNO₃ 215.18 Blood metabolite; potential enzyme substrate due to dual polar groups
4-Fluoro-3-hydroxy-L-phenylalanine F (4), OH (3) C₉H₁₀FNO₃ 215.18 Steric and electronic differences alter enzyme affinity compared to 2-Fluoro isomer
3-Bromo-5-fluoro-L-phenylalanine Br (3), F (5) C₉H₉BrFNO₂ 262.08 Bromine increases steric bulk; potential halogen bonding interactions
L-Phenylalanine Mustard (L-PAM) Mustard group (bis-chloroethyl) C₁₃H₁₈Cl₂N₂O₂ 305.20 Alkylating chemotherapeutic agent; structurally distinct from fluorinated analogs

Electronic and Steric Effects

  • Electronic Interactions: Fluorine’s electron-withdrawing nature reduces aromatic ring electron density. In 4-fluoro-3-hydroxy-L-phenylalanine, the fluorine at position 4 (para to the hydroxyl at position 3) generates distinct resonance effects, possibly altering substrate recognition by phenylalanine hydroxylases .
  • Steric Effects :

    • The bromine atom in 3-bromo-5-fluoro-L-phenylalanine introduces significant steric hindrance, which may limit access to enzyme active sites compared to smaller substituents (e.g., fluorine or hydroxyl) .

特性

IUPAC Name

(2S)-2-amino-3-(2-fluoro-5-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c10-7-2-1-6(12)3-5(7)4-8(11)9(13)14/h1-3,8,12H,4,11H2,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYMWTLCTJSNDC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)CC(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)C[C@@H](C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60933441
Record name 2-Fluoro-5-hydroxyphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148613-12-1
Record name 6-Fluoro-3-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148613121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluoro-5-hydroxyphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-FLUORO-5-HYDROXY-L-PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2KAM9W67S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。